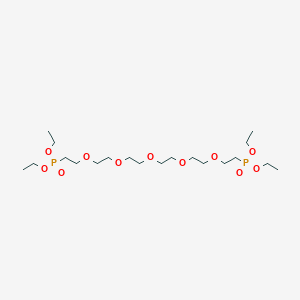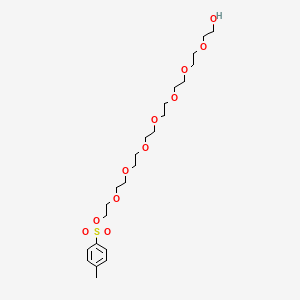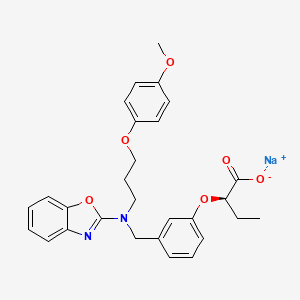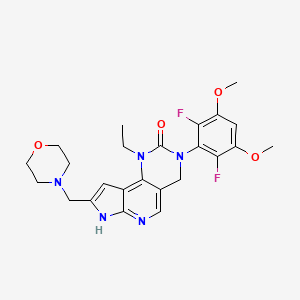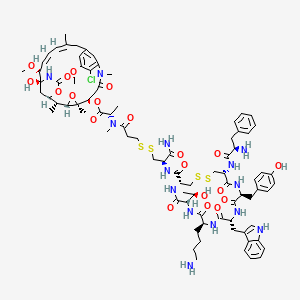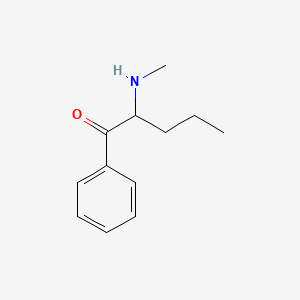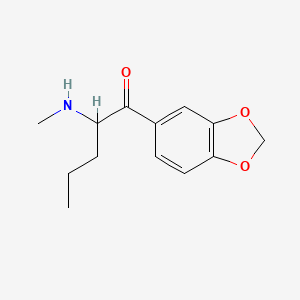
PF-06282999
Overview
Description
Mechanism of Action
Target of Action
PF-06282999 is primarily an inhibitor of myeloperoxidase (MPO) . MPO is an enzyme involved in the body’s immune response, and its inhibition can have significant effects on the body’s inflammatory response.
Mode of Action
This compound acts as a suicide substrate for MPO . This means that it binds to the MPO enzyme and undergoes a transformation that results in the irreversible inactivation of the enzyme . This effectively reduces the activity of MPO in the body.
Biochemical Pathways
The inhibition of mpo can impact various inflammatory pathways in the body, potentially leading to a reduction in inflammation and oxidative stress .
Pharmacokinetics
This compound has shown good oral bioavailability and moderate plasma protein binding across various species . It is resistant to metabolic turnover from liver microsomes and hepatocytes, suggesting elimination via non-metabolic routes . The compound has demonstrated low to moderate plasma clearances and renal clearance is projected as the major clearance mechanism in humans .
Result of Action
The inhibition of MPO by this compound can lead to a decrease in the production of reactive oxygen species, which are involved in oxidative stress and inflammation . This could potentially lead to a reduction in inflammation and oxidative damage in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption and bioavailability can be affected by factors such as the pH of the stomach and the presence of food . .
Biochemical Analysis
Biochemical Properties
PF-06282999 is a potent and selective inhibitor of myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species during inflammatory responses . The compound interacts with the heme group of MPO, leading to its irreversible inactivation. This interaction is highly selective, with minimal effects on other heme-containing enzymes such as thyroid peroxidase and cytochrome P450 isoforms . The estimated EC50 for this compound in plasma is 3.8 μM, which corresponds well with the IC50 value obtained in human whole blood assays .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to inflammation and oxidative stress. By inhibiting MPO, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative damage to cells . This compound also affects cell signaling pathways, including those involving cytochrome P4503A4 (CYP3A4) induction. Studies using human hepatocytes revealed that this compound can moderately increase CYP3A4 mRNA and enzyme activity in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the heme group of MPO. The thiouracil sulfur atom in this compound is oxidized by the compound I intermediate of oxidized MPO, resulting in the formation of a thiyl radical. This radical covalently attaches to the heme moiety, causing irreversible inactivation of the enzyme . This mechanism ensures high selectivity and efficacy in inhibiting MPO activity.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and resistance to metabolic turnover from liver microsomes and hepatocytes from both animals and humans . The compound’s effects on cellular function have been observed over extended periods, with studies indicating that it maintains its inhibitory activity on MPO without significant degradation . Long-term studies in vitro and in vivo have shown consistent results, supporting its potential for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, the compound demonstrated low to moderate plasma clearances and good oral bioavailability at doses ranging from 3 to 5 mg/kg . Higher doses resulted in increased plasma exposure and enhanced inhibitory effects on MPO activity. At very high doses, potential toxic or adverse effects were observed, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is primarily eliminated via non-metabolic routes, with renal excretion of the unchanged parent compound being the principal clearance mechanism in humans . The compound is resistant to metabolic turnover, and in vitro transport studies have suggested moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition . This characteristic minimizes the risk of bioactivation to reactive species, reducing the potential for idiosyncratic toxicity.
Transport and Distribution
This compound demonstrates moderate plasma protein binding across various species, including humans . In vitro transport studies have indicated moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition . The compound is equally distributed into plasma and red blood cells, with blood/plasma ratios close to 1 in preclinical species and humans .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MPO. The compound’s physicochemical properties, including its molecular weight, lipophilicity, and topological polar surface area, favor its distribution within the cytoplasm . This localization is crucial for its inhibitory activity on MPO, ensuring effective interaction with the enzyme.
Preparation Methods
PF-06282999 is synthesized through a series of chemical reactions involving the thiouracil scaffoldThe final step involves the acylation of the pyrimidine ring to form the acetamide derivative . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
PF-06282999 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiouracil sulfur atom in this compound leads to the formation of sulfoxides and sulfones .
Scientific Research Applications
PF-06282999 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of thiouracil derivatives. In biology, it is employed to investigate the role of myeloperoxidase in various physiological and pathological processes. In medicine, this compound is being explored for its potential to treat cardiovascular diseases by inhibiting myeloperoxidase activity. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Comparison with Similar Compounds
PF-06282999 is unique compared to other thiouracil derivatives due to its high selectivity for myeloperoxidase over other peroxidases such as thyroid peroxidase. Similar compounds include 6-(5-chloro-2-methoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide and other thiouracil-based inhibitors. The uniqueness of this compound lies in its physicochemical properties, which favor elimination via non-metabolic routes, thereby reducing the risk of idiosyncratic toxicity .
Properties
IUPAC Name |
2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYNYWFGIDGBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435467-37-0 | |
| Record name | PF-06282999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435467370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06282999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06282999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3O4Q2NC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)?
A: this compound functions as an irreversible, mechanism-based inactivator of the enzyme myeloperoxidase (MPO). [] This means it requires catalytic turnover by MPO to form a covalent bond and permanently disable the enzyme. [] While the exact binding details are not provided in the papers, this inactivation effectively reduces MPO activity and downstream hypochlorous acid production. []
Q2: How does this compound impact drug metabolism, specifically involving CYP3A4?
A: Research shows that this compound acts as a pregnane X receptor (PXR) agonist. [] This activation leads to the induction of CYP3A4 mRNA and increased midazolam-1′-hydroxylase activity, indicating increased CYP3A4 enzyme activity. [, ] This induction was confirmed in human hepatocytes, where this compound caused a significant increase in CYP3A4 mRNA and enzyme activity. []
Q3: What is the clinical significance of this compound's interaction with CYP3A4?
A: The induction of CYP3A4 by this compound has implications for potential drug-drug interactions. Clinical studies demonstrated a dose-dependent decrease in midazolam exposure (AUC and Cmax) after 14 days of this compound treatment. [] This interaction highlights the need to consider potential dosage adjustments for co-administered drugs metabolized by CYP3A4. []
Q4: How was the potential for this compound to cause drug-drug interactions assessed preclinically?
A: Scientists used a combination of in vitro, in silico, and biomarker methodologies. [] In vitro studies in human hepatocytes measured CYP3A4 induction. [] In silico modeling with Simcyp software predicted the magnitude of drug-drug interactions based on this compound and midazolam pharmacokinetics. [] Biomarkers like 4β-hydroxycholesterol/cholesterol and urinary 6β-hydroxycortisol/cortisol ratios were also monitored in clinical trials. []
Q5: Beyond CYP3A4 induction, what is known about the metabolism and excretion of this compound?
A: this compound demonstrates resistance to metabolic breakdown by liver microsomes and hepatocytes from various species, including humans. [] This low metabolic turnover is consistent with its physicochemical properties. [] Studies indicate that renal excretion of the unchanged parent compound is the primary clearance mechanism in humans. []
Q6: What is the significance of this compound’s effect on atherosclerotic lesions in preclinical models?
A: In Ldlr-/- mice, a model of atherosclerosis, this compound treatment did not alter overall lesion area but significantly reduced the necrotic core area within the plaques. [] This suggests that MPO inhibition might contribute to plaque stabilization rather than directly affecting plaque size. []
Q7: What are the potential implications of reduced necrotic core area in atherosclerotic lesions observed with this compound treatment?
A: Necrotic cores contribute to plaque instability and rupture, which can lead to acute cardiovascular events. [] Although further research is needed, the observed reduction in necrotic core area with this compound suggests a potential for this compound to improve plaque stability and potentially reduce the risk of adverse cardiovascular events. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
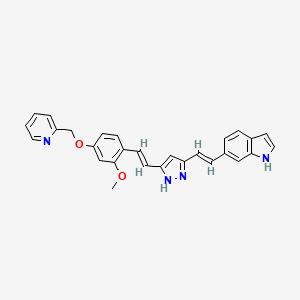


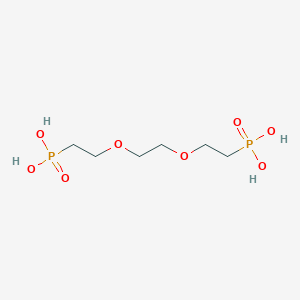

![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
